lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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Overview
Description
Lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a lithium ion, a chloro-substituted pyrrolo[2,3-b]pyridine ring, and a carboxylate group. This compound is of interest due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Carboxylation: The carboxylate group is introduced via carboxylation reactions, often using carbon dioxide under high pressure.
Lithiation: The final step involves the lithiation of the carboxylate group, typically using lithium hydroxide or lithium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like potassium carbonate.
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Hydrogenated pyrrolo[2,3-b]pyridine derivatives.
Substitution: Amino, thio, and alkoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry
Materials Science: Incorporated into polymers and other materials to impart specific properties such as conductivity or thermal stability.
Mechanism of Action
The mechanism of action of lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events critical for cell signaling.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Lacks the lithium ion, which may affect its solubility and reactivity.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: Contains an aldehyde group instead of a carboxylate, leading to different reactivity and applications.
Uniqueness
Lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to the presence of the lithium ion, which can influence its solubility, reactivity, and potential applications in various fields. The combination of the chloro-substituted pyrrolo[2,3-b]pyridine ring and the carboxylate group also provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
lithium;4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.Li/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAGMVHNLGNXJR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CNC2=NC=C(C(=C21)Cl)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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